(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone
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Overview
Description
(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone: . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone typically involves the reaction of 4-aminopiperidine with 1H-indole-2-carboxylic acid. The reaction conditions usually require the use of coupling agents such as carbodiimides (e.g., DCC, EDC) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired scale, cost efficiency, and safety considerations. The use of automated systems for monitoring and controlling reaction parameters (e.g., temperature, pressure, and pH) is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Nucleophilic substitution reactions can occur at the amine or carbonyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced analogs.
Substitution: : Formation of substituted derivatives at the amine or carbonyl positions.
Scientific Research Applications
(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: : Potential therapeutic applications in the treatment of various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone: can be compared with other indole derivatives, such as (4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone and (4-aminopiperidin-1-yl)(1H-indol-4-yl)methanone . These compounds share similar structural features but differ in the position of the indole ring, which can influence their biological activities and applications.
List of Similar Compounds
(4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone
(4-aminopiperidin-1-yl)(1H-indol-4-yl)methanone
(4-aminopiperidin-1-yl)(1H-indol-5-yl)methanone
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-11-5-7-17(8-6-11)14(18)13-9-10-3-1-2-4-12(10)16-13/h1-4,9,11,16H,5-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJCEXVWFHABPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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